molecular formula C16H16N2O B11865897 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol CAS No. 904085-95-6

4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol

Cat. No.: B11865897
CAS No.: 904085-95-6
M. Wt: 252.31 g/mol
InChI Key: ZKBGQDLOZUNAGT-UHFFFAOYSA-N
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Description

4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol is a chemical compound that belongs to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol typically involves the Fischer indole synthesis, which is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .

Scientific Research Applications

4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol involves its interaction with specific molecular targets and pathways. It acts as a catecholamine releasing agent, which means it induces the release of catecholamines such as dopamine, norepinephrine, and epinephrine. This action is mediated through its interaction with monoamine oxidase enzymes, which are responsible for the breakdown of catecholamines .

Comparison with Similar Compounds

4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol can be compared with other similar compounds such as:

    Tyramine: A naturally occurring trace amine derived from the amino acid tyrosine.

    Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.

Properties

CAS No.

904085-95-6

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-[3-(2-aminoethyl)indol-1-yl]phenol

InChI

InChI=1S/C16H16N2O/c17-10-9-12-11-18(13-5-7-14(19)8-6-13)16-4-2-1-3-15(12)16/h1-8,11,19H,9-10,17H2

InChI Key

ZKBGQDLOZUNAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)O)CCN

Origin of Product

United States

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